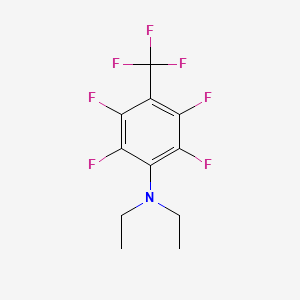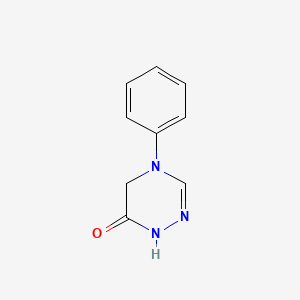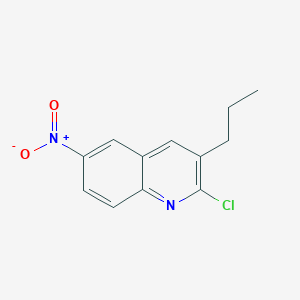![molecular formula C15H15NOS B12575698 3-[(Propan-2-yl)oxy]-10H-phenothiazine CAS No. 633700-94-4](/img/structure/B12575698.png)
3-[(Propan-2-yl)oxy]-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Propan-2-yl)oxy]-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]-10H-phenothiazine typically involves the reaction of phenothiazine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
[ \text{Phenothiazine} + \text{Isopropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for pharmaceutical or other applications.
化学反応の分析
Types of Reactions
3-[(Propan-2-yl)oxy]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Propan-2-yl)oxy]-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-[(Propan-2-yl)oxy]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to its therapeutic effects. For example, in the context of antipsychotic activity, it may act as an antagonist at dopamine receptors, thereby reducing the symptoms of psychosis.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
3-[(Propan-2-yl)oxy]-10H-phenothiazine is unique due to the presence of the isopropoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may enhance its efficacy or reduce side effects compared to other phenothiazine derivatives.
特性
CAS番号 |
633700-94-4 |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
3-propan-2-yloxy-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-10(2)17-11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16-13/h3-10,16H,1-2H3 |
InChIキー |
JOKBOTWSKLYLAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


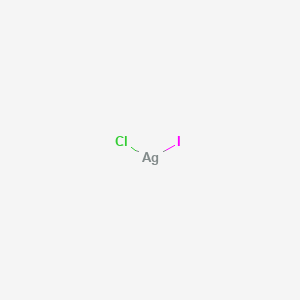

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
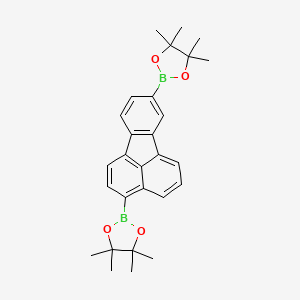
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
